(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13807312

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClN |

|---|---|

| Molecular Weight | 211.73 g/mol |

| IUPAC Name | (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | WUZVCPMICBZLTQ-SBSPUUFOSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC2=C1CCCC2)N.Cl |

| SMILES | CC(C1=CC=CC2=C1CCCC2)N.Cl |

| Canonical SMILES | CC(C1=CC=CC2=C1CCCC2)N.Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular and Stereochemical Profile

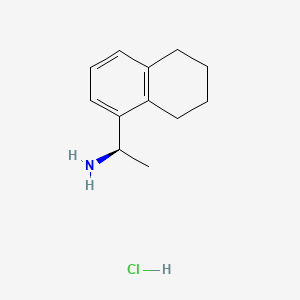

The compound is formally identified by the IUPAC name (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride and bears the CAS registry number 154377-56-7. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol. The structure comprises a tetrahydronaphthalene moiety fused to an ethylamine group, with the (R)-configuration at the chiral center (Figure 1). The stereochemistry is critical, as enantiomeric purity influences biological interactions and synthetic pathways.

Structural Highlights:

-

Tetrahydronaphthalene core: A partially saturated naphthalene system providing hydrophobic character.

-

Ethylamine side chain: A primary amine group facilitating salt formation and solubility enhancement via hydrochloride conjugation.

-

Chiral center: The (R)-configuration dictates spatial orientation, impacting receptor binding and catalytic behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClN | |

| Molecular Weight | 211.73 g/mol | |

| CAS Number | 154377-56-7 | |

| IUPAC Name | (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride |

Physicochemical Properties

Thermodynamic and Solubility Characteristics

The hydrochloride salt form improves aqueous solubility compared to the free base, making it suitable for biological assays. Key physicochemical parameters include:

The compound’s logP (partition coefficient) is estimated to be 2.5–3.0, reflecting its lipophilic nature due to the tetrahydronaphthalene system.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The (R)-enantiomer is synthesized via asymmetric catalysis to enforce stereochemical control. A typical route involves:

-

Friedel-Crafts alkylation of tetrahydronaphthalene with acetaldehyde derivatives to form the ethylamine backbone.

-

Chiral resolution using tartaric acid derivatives or enzymatic methods to isolate the (R)-enantiomer.

-

Salt formation via treatment with hydrochloric acid to yield the hydrochloride.

Reaction Optimization

Critical parameters include:

-

Temperature: Maintained below 0°C during amine hydrochloride precipitation to prevent racemization.

-

Solvent system: Tetrahydrofuran (THF) and t-butanol mixtures enhance reaction homogeneity .

-

Catalysts: Chiral phosphoric acids (CPAs) or transition-metal complexes improve enantiomeric excess (ee > 95%) .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (300 MHz, CDCl₃): Signals at δ 5.72 (s, 2H, aromatic), 3.05 (s, 2H, NH₂), 2.64–2.57 (m, 4H, CH₂) .

-

¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 172.5 (COOH), 128.9–121.9 (aromatic carbons), 42.2 (CH₂NH₂) .

Mass Spectrometry:

Infrared Spectroscopy:

Pharmacological and Biological Relevance

Toxicity Profile

Preliminary data from structurally related amines indicate moderate toxicity (LD₅₀ ~ 200 mg/kg in rodents). Safety protocols mandate gloves, goggles, and fume hoods during handling .

Applications in Research

Pharmaceutical Development

The compound serves as:

-

A chiral building block for acetylcholinesterase inhibitors like rivastigmine .

-

A reference standard in impurity profiling for antipsychotic drugs.

Organic Synthesis

Its utility in borrowing hydrogen catalysis enables C–N bond formation, a key step in alkaloid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume